Abieta-7,13-dien-18-oic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275874 | |
| Record name | 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |
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Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, Light yellow to amber solid; [ICSC], Solid; [IUCLID], PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | Rosin | |
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| Record name | Tall-oil rosin | |
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| Record name | ROSIN | |
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Flash Point |
187 °C | |
| Record name | ROSIN | |
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Solubility |
Solubility in water: none | |
| Record name | ROSIN | |
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Density |
1.07 g/cm³ | |
| Record name | ROSIN | |
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CAS No. |
17817-95-7, 8050-09-7, 10248-55-2, 73138-82-6, 8052-10-6 | |
| Record name | NSC226139 | |
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| Record name | Rosin | |
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| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)- | |
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| Record name | Resin acids and Rosin acids | |
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| Record name | 1,2,3,4,4a,4b,5,6,10,10a-Decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |
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| Record name | Rosin | |
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| Record name | Resin acids and Rosin acids | |
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| Record name | [1R-(1α,4aβ,4bα,10aα)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tall-oil rosin | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSIN | |
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Melting Point |
100-150 °C | |
| Record name | ROSIN | |
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Natural Occurrence and Distribution in Biological Systems
Prevalence in Coniferous Species (e.g., Pinus, Abies, Larix, Juniperus)
Abieta-7,13-dien-18-oic acid is a prominent constituent of the resin of many coniferous trees. antropocene.itatamanchemicals.com It is widely distributed across the Pinaceae family, which includes some of the most common forest trees. rsc.orgresearchgate.net
Pinus (Pines): It has been identified in various pine species, such as Pinus sylvestris (Scots pine) and Pinus pinaster (maritime pine). antropocene.it It is a major component of rosin, which is derived from pine resin. wikipedia.orgresearchgate.net
Abies (Firs): Species like Abies alba (silver fir) are known to contain this acid. antropocene.it Systematic phytochemical investigations of species such as Abies spectabilis have also led to the isolation of derivatives of this compound. researchgate.net
Larix (Larches): The cones of Larix kaempferi have been a source for the isolation of numerous abietane (B96969) diterpenoids, including derivatives of the core abieta-7,13-diene (B1201553) structure. researchgate.netnih.govnih.gov
Juniperus (Junipers): Various Juniperus species have been found to contain abietane-type diterpenoids. For instance, related compounds like abieta-7,13-dien-3-one have been reported in Juniperus phoenicea. upc.eduresearchgate.net
Isolation from Diverse Plant Families (e.g., Pinaceae, Annonaceae, Lamiaceae)
While most abundant in conifers, the abietane framework is not exclusive to them. Research has documented the isolation of abietane-type diterpenoids, including derivatives of this compound, from a broader range of plant families. rsc.orgresearchgate.net
| Plant Family | Example Genera/Species | Finding |
| Pinaceae | Pinus, Abies, Larix | A primary and abundant source of abietane diterpenoids, including this compound. rsc.organtropocene.it |
| Annonaceae | Xylopia laevigata | The related compound abieta-7,13-dien-3-one has been isolated from this species, marking a first for the family. scielo.brresearchgate.net |
| Lamiaceae | Salvia | Members of the Salvia genus are noted as being rich in abietane diterpenoids. nih.govacs.org |
| Cupressaceae | Juniperus | Contains various abietane diterpenoids. rsc.orgupc.edu |
| Podocarpaceae | Podocarpus | Known to contain abietane diterpenoids. rsc.org |
| Asteraceae | Aster | Abietanes have been found in species within this family. researchgate.net |
| Celastraceae | Tripterygium | Abietanes have been isolated from this plant family. researchgate.net |
This wide distribution underscores the significance of the abietane skeleton in plant biochemistry and highlights the diverse natural sources from which this compound and its related compounds can be studied. rsc.orgresearchgate.netnih.gov
Detection in Fungal Species
The detection of this compound and its derivatives has been reported in the fungal kingdom, although it is more commonly associated with plants. Research has identified the presence of abietane diterpenes in the cultivated edible mushroom Wolfiporia cocos. researchgate.netresearchgate.net While many studies focus on the biotransformation of abietic acid by various fungi, where the fungi modify the compound into other derivatives, direct production by fungi is also an area of investigation. researchgate.netresearchgate.net For instance, the natural products database, COCONUT, lists Aspergillus ruber as an organism in which abietic acid has been found. naturalproducts.net
Endophytic fungi, which reside within the tissues of plants, are a significant source of a diverse array of secondary metabolites. frontiersin.org Some research has focused on endophytic fungi isolated from conifers, such as Abieticola koreana from the Manchurian fir (Abies holophylla), though this particular fungus was noted for producing other compounds like griseofulvin. researchgate.net The study of fungal endophytes and their capacity to produce plant-associated compounds like abietic acid is an ongoing field of research.
Significance as a Major Component of Oleoresin in Conifers
This compound is a principal constituent of rosin, the solid fraction of oleoresin found in coniferous trees. wikipedia.orgiscientific.org Oleoresin itself is a complex mixture of terpenes and resin acids that plays a crucial role in the defense mechanisms of these plants against herbivores and pathogens. wikipedia.org When a tree is wounded, it exudes this viscous substance in a process sometimes referred to as "pitching out," which serves to seal the wound and create a protective barrier against insect attacks and fungal infections. wikipedia.org
The presence and concentration of this compound can vary among different conifer species. It has been identified as a significant component in the resin of numerous trees, highlighting its widespread importance to the chemical defense systems of this plant group. antropocene.itsilae.it
Table 1: Conifer Species Containing this compound
| Common Name | Scientific Name |
|---|---|
| Grand Fir | Abies grandis silae.it |
| Silver Fir | Abies alba antropocene.it |
| Lodgepole Pine | Pinus contorta silae.it |
| Maritime Pine | Pinus pinaster antropocene.it |
| Scots Pine | Pinus sylvestris atamanchemicals.comantropocene.it |
| Eastern White Pine | Pinus strobus atamanchemicals.com |
| Khasi Pine | Pinus insularis atamanchemicals.com |
| Masson's Pine | Pinus massoniana researchgate.net |
| Spruce | Picea abies antropocene.it |
The biosynthesis of abietic acid in conifers starts from geranylgeranyl diphosphate (B83284), a precursor for many diterpenoids. wikipedia.org Through a series of enzymatic reactions, this precursor is cyclized to form abietadiene, which is then oxidized to yield abietic acid. wikipedia.orgnih.gov
Precursor Compounds and Initial Cyclization Events
The journey to this compound begins with a universal precursor and a critical intermediate, setting the stage for the subsequent enzymatic transformations.
Role of Geranylgeranyl Pyrophosphate (GGPP) as a Universal Precursor
The biosynthesis of all diterpenoids, including this compound, originates from geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmdpi.comrsc.org This C20 isoprenoid is the universal precursor, providing the fundamental carbon skeleton for a vast array of diterpene structures. mdpi.comfrontiersin.orgresearchgate.net The formation of GGPP itself is a product of the methylerythritol phosphate (B84403) (MEP) pathway, which synthesizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comfrontiersin.org
Formation via Copalyl Pyrophosphate (CPP) Intermediate
The first committed step in the biosynthesis of many diterpenes, including abietanes, is the cyclization of GGPP to form a bicyclic intermediate known as copalyl pyrophosphate (CPP). wikipedia.orgmdpi.com This reaction is a crucial branching point, diverting GGPP from other metabolic fates towards the production of diterpenoids. frontiersin.org The stereochemistry of the CPP intermediate is dictated by the conformation of the GGPP molecule during cyclization. wikipedia.org In the case of typical abietane skeletons, the GGPP precursor adopts a chair-chair conformation, leading to the formation of the "normal" CPP isomer. wikipedia.org This initial cyclization is catalyzed by a class of enzymes known as diterpene cyclases. wikipedia.org
Enzymatic Transformations and Biosynthetic Regulation
A series of precisely controlled enzymatic reactions, including cyclizations and oxidations, are required to convert the initial precursor into the final acid form.
Involvement of Class 2 Diterpene Cyclases and Class 1 Diterpene Syntheses
The conversion of GGPP to the abietane skeleton is a two-step process catalyzed by bifunctional or separate monofunctional enzymes. First, a Class II diterpene cyclase catalyzes the protonation-initiated cyclization of GGPP to form the (+)-copalyl diphosphate intermediate. scispace.comiastate.edu This is followed by the action of a Class I diterpene synthase, which facilitates the ionization of the diphosphate ester and subsequent cyclization and rearrangement to form the tricyclic abietadiene backbone. wikipedia.orgscispace.com In some organisms, these two distinct catalytic activities are present on a single bifunctional enzyme, such as abietadiene synthase found in grand fir (Abies grandis). scispace.comnih.gov This enzyme possesses two separate active sites to carry out both the initial and secondary cyclization reactions. scispace.com
Oxidation Steps Mediated by Cytochrome P450 Enzymes
Following the formation of the abietadiene skeleton, a series of oxidation reactions occur. These crucial steps are primarily mediated by cytochrome P450 monooxygenases (CYP450s), a large and diverse group of enzymes. wikipedia.orgresearchgate.netasm.org These enzymes are responsible for hydroxylating the abietane structure at specific positions, a key step in the pathway towards the final acid. nih.govnih.gov For instance, in the biosynthesis of related abietane diterpenes in Lamiaceae species, CYP76AH and CYP76AK subfamilies are involved in oxidizing the abietatriene (B1232550) precursor. researchgate.netacs.org Specifically, two cytochrome P450-dependent monooxygenases are involved in the biosynthesis of abietic acid in conifers. wikipedia.org
Terminal Oxidation by Abieta-7,13-dien-18-al Dehydrogenase (EC 1.2.1.74)
The final step in the biosynthesis of this compound is the oxidation of its aldehyde precursor, abieta-7,13-dien-18-al. This reaction is catalyzed by the enzyme abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74). wikipedia.orgqmul.ac.ukexpasy.org This enzyme, which has been characterized in grand fir (Abies grandis), is an NAD+-dependent oxidoreductase. wikipedia.orgqmul.ac.uk It facilitates the conversion of the aldehyde group at the C-18 position to a carboxylic acid, thus completing the synthesis of this compound. qmul.ac.ukontosight.ai This enzyme is constitutively expressed at high levels and is not induced by wounding. qmul.ac.uk
Compound and Enzyme Information
| Name | Type | Function/Description |
| This compound | Diterpenoid | The final product of the biosynthetic pathway. atamanchemicals.comrsc.orgcymitquimica.com |
| Geranylgeranyl pyrophosphate (GGPP) | Diterpene Precursor | The universal C20 precursor for diterpenoid biosynthesis. wikipedia.orgmdpi.comfrontiersin.org |
| Copalyl pyrophosphate (CPP) | Diterpene Intermediate | A bicyclic intermediate formed from the cyclization of GGPP. wikipedia.orgmdpi.com |
| Abieta-7,13-dien-18-al | Diterpenoid Aldehyde | The immediate precursor to this compound. qmul.ac.ukontosight.ai |
| Class 2 Diterpene Cyclases | Enzyme | Catalyze the initial protonation-initiated cyclization of GGPP. wikipedia.orgiastate.edu |
| Class 1 Diterpene Syntheses | Enzyme | Catalyze the secondary ionization-initiated cyclization to form the tricyclic skeleton. wikipedia.orgscispace.com |
| Cytochrome P450 Enzymes (CYP450s) | Enzyme | Mediate the oxidation and hydroxylation of the abietane skeleton. wikipedia.orgresearchgate.netasm.org |
| Abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74) | Enzyme | Catalyzes the final oxidation of the aldehyde to a carboxylic acid. wikipedia.orgqmul.ac.ukqmul.ac.uk |
Role of Abieta-7,13-dien-18-ol Hydroxylase (EC 1.14.14.145)
The biosynthesis of this compound involves a critical oxidative step catalyzed by the enzyme abieta-7,13-dien-18-ol hydroxylase, classified under EC number 1.14.14.145. qmul.ac.ukexpasy.org This enzyme is a member of the cytochrome P450 (heme-thiolate) protein family, specifically identified as CYP720B1. qmul.ac.ukexpasy.orggenome.jp Its primary function is the sequential oxidation of the C18-methyl group of the precursor, abieta-7,13-dien-18-ol, to a carboxyl group, thereby forming this compound. nih.gov
The activity of abieta-7,13-dien-18-ol hydroxylase has been demonstrated in cell-free extracts from the stems of coniferous species such as grand fir (Abies grandis) and lodgepole pine (Pinus contorta). qmul.ac.ukexpasy.orggenome.jp The gene encoding this enzyme has been identified in loblolly pine (Pinus taeda). expasy.orggenome.jp Research on the recombinant form of the enzyme shows that it has a broad substrate specificity, capable of oxidizing multiple diterpene alcohols and aldehydes, including levopimaradienol, isopimara-7,15-dienol, and dehydroabietadienol. expasy.orggenome.jp However, it is unable to oxidize the precursor olefin, abietadiene. expasy.orggenome.jp This highlights its specific role in the latter stages of resin acid biosynthesis.
Enzyme Details: Abieta-7,13-dien-18-ol Hydroxylase
| Attribute | Description |
|---|---|
| Accepted Name | abieta-7,13-dien-18-ol hydroxylase |
| Systematic Name | abieta-7,13-dien-18-ol,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (18-hydroxylating) |
| EC Number | 1.14.14.145 |
| Other Names | CYP720B1; PtAO; abietadienol hydroxylase |
| Class | Oxidoreductases |
| Cofactor | Heme-thiolate (Cytochrome P450) |
Isoprenoid Biosynthesis Pathways: Mevalonic Acid Pathway and Deoxyxylulose Phosphate Pathway
The fundamental building blocks for the synthesis of this compound, like all terpenoids, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). hebmu.edu.cnmlrip.ac.in Plants utilize two distinct and compartmentalized pathways to produce these precursors: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (DXP) pathway. hebmu.edu.cnresearchgate.netwikipedia.org
The Mevalonic Acid (MVA) Pathway is located in the cytoplasm and is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.org This pathway begins with the condensation of three molecules of acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. hebmu.edu.cnwikipedia.org A series of phosphorylations and a final decarboxylation convert mevalonic acid into IPP. wikipedia.org
The Deoxyxylulose Phosphate (DXP) Pathway occurs in the plastids. researchgate.netrsc.org It is the source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20) like this compound, and tetraterpenes (C40) such as carotenoids. rsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net Through a series of enzymatic steps, DXP is converted into MEP and subsequently to IPP and DMAPP. researchgate.net
For the biosynthesis of this compound, a diterpenoid, the precursors are supplied by the DXP pathway. rsc.org Four C5 units (three IPP and one DMAPP) are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govwikipedia.orgwikipedia.org This linear molecule is the universal precursor for all diterpenoids. nih.govresearchgate.net
Comparison of Isoprenoid Biosynthesis Pathways
| Feature | Mevalonic Acid (MVA) Pathway | Deoxyxylulose Phosphate (DXP/MEP) Pathway |
|---|---|---|
| Cellular Location | Cytoplasm, Peroxisomes rsc.org | Plastids rsc.org |
| Starting Materials | Acetyl-CoA (3 molecules) hebmu.edu.cn | Pyruvate and Glyceraldehyde 3-phosphate researchgate.net |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols rsc.org | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) rsc.org |
| Relevance to this compound | Indirect (provides precursors for cytosolic isoprenoids) | Direct (provides precursors for diterpene biosynthesis) |
Formation of Related Resin Acids within the Biosynthetic Context
This compound (also known as abietic acid) is a major component of a complex mixture of structurally similar compounds known as resin acids found in coniferous oleoresin. nih.govwikipedia.org These acids are synthesized alongside each other from the common precursor GGPP. wikipedia.org The diversity of these resin acids arises from the action of different diterpene synthases (diTPSs) that cyclize GGPP into various diterpene olefin skeletons. oup.comnih.gov
The initial cyclization of GGPP is typically catalyzed by a class II diTPS to form a bicyclic intermediate, (+)-copalyl diphosphate. wikipedia.org From this intermediate, various class I diTPSs can generate different tricyclic skeletons. For instance, abietadiene synthase catalyzes the formation of abietadiene, the direct precursor to abietic acid. nih.govnih.gov
However, other diTPSs can produce different isomers. For example, levopimaradiene (B1200008) synthase and neoabietadiene (B1209458) synthase produce levopimaradiene and neoabietadiene, respectively. wikipedia.orgqmul.ac.uk These olefins are then oxidized by cytochrome P450 enzymes, such as the aforementioned abieta-7,13-dien-18-ol hydroxylase and other related P450s, to form their corresponding acids: levopimaric acid and neoabietic acid. oup.com Other related abietane-type acids include palustric acid and dehydroabietic acid. wikipedia.orgchemeurope.com Pimaric-type resin acids, such as pimaric acid and isopimaric acid, are also formed from GGPP but possess a different stereochemical arrangement. wikipedia.org This enzymatic promiscuity and the presence of multiple diTPS genes within a single species contribute to the characteristic blend of resin acids that constitutes the defensive oleoresin of conifers. researchgate.net
Chemical Synthesis and Derivatization Strategies for Abieta 7,13 Dien 18 Oic Acid
Total Synthesis Approaches for Abietane-Type Diterpenoids
The total synthesis of abietane (B96969) diterpenoids presents significant challenges due to their structurally complex tricyclic ring system, multiple stereocenters, and varied oxygenation patterns. nih.gov Synthetic strategies must efficiently construct the core trans-decalin framework and stereoselectively install adjacent carbon stereocenters, including quaternary centers. nih.gov While numerous synthetic studies have been conducted, much of the focus has been on aromatic C-ring abietanes like dehydroabietic acid and ferruginol. rsc.orgnih.gov
The abundance and inherent chirality of Abieta-7,13-dien-18-oic acid make it a highly valuable starting material for the synthesis of other complex natural products. Its tricyclic core serves as a foundational building block that can be elaborated into a variety of other diterpenoid structures. Researchers have leveraged this advantage to achieve concise syntheses of more complex and biologically active molecules. nih.govresearchgate.net
For example, a unified strategy for the total synthesis of six different abietane congeners, including majusanic acid D and angustanoic acid E, utilized (+)-abietic acid as the initial precursor. nih.gov This approach highlights the versatility of the abietane core as a scaffold that can be site-selectively functionalized. nih.gov Similarly, the first synthesis of the aromatic cassane-type diterpene taepeenin F was successfully reported starting from abietic acid. researchgate.net This process involved key steps such as the ipso-substitution of the isopropyl group and oxidative cleavage to modify the original abietane skeleton into the target cassane framework. researchgate.net
| Precursor | Target Natural Product | Key Transformation Type | Reference |
|---|---|---|---|
| (+)-Abietic Acid | (+)-Callitrisic Acid | Core skeleton functionalization | nih.gov |
| (+)-Abietic Acid | Majusanic Acid D | Biomimetic C–H bond oxidation | nih.gov |
| Abietic Acid | Taepeenin F (Cassane-type diterpene) | Ipso-substitution and oxidative cleavage | researchgate.net |
| Abietic Acid | Bioactive Terpenes (e.g., Picealactones) | Functionalization via 15-hydroxydehydroabietic acid derivatives | researchgate.net |
Semi-Synthetic Transformations from Natural Precursors
Semi-synthesis from readily available natural precursors is a cornerstone of diterpenoid chemistry. These transformations leverage the existing complex scaffold of natural products like resin acids to create novel derivatives or to access other naturally occurring but less abundant compounds.
Rosin and oleoresin contain a mixture of abietadienoic acids, including levopimaric, palustric, neoabietic, and abietic acids. usda.gov These isomers can be interconverted under acidic conditions. The acid-catalyzed isomerization process typically leads to an equilibrium mixture that is predominantly composed of the most thermodynamically stable isomer, this compound. usda.govrhhz.net This reaction is significant because it allows for the conversion of less stable resin acids, including those with a pimarane-type skeleton, into the more stable and synthetically useful abietane framework. The mechanism involves the formation of a stable allylic carbocation intermediate, which then rearranges. rhhz.net This isomerization can be catalyzed by acids such as p-toluene sulfonic acid or strong cation exchange resins, providing a method to produce high-purity this compound from mixed resin acid feedstocks. usda.govrhhz.net
The carboxylic acid at the C-18 position of this compound is a key functional handle for derivatization. Esterification is a common and straightforward transformation used to protect the carboxylic acid, modify the compound's polarity, or prepare it for subsequent reactions. uv.es The most common derivative is the methyl ester, methyl abietate, which can be prepared using standard esterification procedures. uv.es For instance, methyl abietate is often used as an intermediate in more complex synthetic sequences. researchgate.net The formation of various esters can also influence the biological activity of the resulting compounds. uv.es
| Derivative Name | Ester Group | Significance/Use |
|---|---|---|
| Methyl abietate | -COOCH₃ | Common synthetic intermediate, used in biological activity studies. uv.es |
| Ethyl abietate | -COOCH₂CH₃ | Used to modify lipophilicity. |
| Glycerol ester | -COOCH₂(CHOH)CH₂OH | Forms part of ester gums used in various industries. chemspider.com |
Formation of Lactone and Other Ring-System Derivatives
Further modification of the abietane skeleton can lead to the formation of new ring systems, such as lactones. These transformations often impart significant changes to the molecule's three-dimensional structure and biological properties. The synthesis of these derivatives is an active area of research, aimed at producing novel compounds with potential therapeutic applications.
The formation of a lactone ring involves the intramolecular esterification between the C-18 carboxylic acid and a hydroxyl group introduced elsewhere on the abietane skeleton. The synthesis of such compounds often requires multi-step sequences to install the necessary hydroxyl group with the correct stereochemistry. A notable example is the synthesis of picealactones A and B, which are natural abietanes containing a rare 5-dehydro-18,6-olide (lactone) functionality. researchgate.net The synthesis of these compounds was achieved starting from abietic acid, demonstrating a successful strategy to form a C-18 to C-6 lactone bridge. researchgate.net This type of intramolecular cyclization creates a more rigid and structurally complex molecule, which can lead to enhanced or novel biological activities.
Introduction of Hydroxyl and Other Oxygenated Moieties onto the Abietane Skeleton
The introduction of hydroxyl groups and other oxygenated functionalities onto the abietane skeleton is a key strategy for modifying the biological activity of these diterpenoids. This can be achieved through both chemical and enzymatic methods. The targeted oxidation of the abietane structure allows for the creation of derivatives with altered polarity and potential for further functionalization.
A primary method for introducing oxygenated moieties involves the modification of the carboxylic acid at the C-18 position. For instance, simple and sequential modifications can be performed on the abietic acid molecule to introduce functionalities such as a methyl ester, alcohol, or aldehyde. uv.es
Enzymatic hydroxylation represents a highly specific method for the oxygenation of the abietane skeleton. In the biosynthesis of abietic acid, cytochrome P450-dependent monooxygenases play a crucial role. wikipedia.orgwikipedia.org One such enzyme, abieta-7,13-diene (B1201553) hydroxylase (EC 1.14.13.108), is a heme-thiolate protein (P-450) that catalyzes the hydroxylation of abieta-7,13-diene at the C-18 position to form abieta-7,13-dien-18-ol. wikipedia.orgcreative-enzymes.com This reaction requires NADPH and molecular oxygen. creative-enzymes.com
The reaction is as follows: abieta-7,13-diene + NADPH + H⁺ + O₂ ⇌ abieta-7,13-dien-18-ol + NADP⁺ + H₂O creative-enzymes.com
This enzymatic activity has been identified in microsomal fractions from conifers like Abies grandis (grand fir). creative-enzymes.com The resulting alcohol, abieta-7,13-dien-18-ol, can be further oxidized to an aldehyde, abieta-7,13-dien-18-al, by the enzyme abietadienol hydroxylase (EC 1.14.13.109), which is also a cytochrome P-450 enzyme. wikipedia.org These biosynthetic pathways provide a model for the regioselective introduction of oxygenated moieties onto the abietane framework.
Preparation of Phenolic Esters, Thioesters, and Anilides from Lactone Intermediates
Lactone intermediates derived from the abietane skeleton are versatile synthons for the preparation of various derivatives, including esters, thioesters, and amides (anilides). These transformations typically involve the nucleophilic ring-opening of the lactone ring. While the direct synthesis from abietane-derived lactones is a specific application, the general chemical principles are well-established.
Lactone-esters can serve as valuable intermediates for creating other derivatives, such as lactone-amides, which are structurally related to anilides. google.com The synthesis of phenolic esters can be achieved through the esterification of phenolic acids with alcohols or by reacting a lactone with a phenol (B47542), often in the presence of an acid or enzyme catalyst. mdpi.comnih.govmdpi.com This reaction opens the lactone ring to form a hydroxy ester, which retains a phenolic moiety if the starting material was appropriately substituted.
The general strategies for these conversions are outlined below:
Phenolic Esters: The ring-opening of a lactone with a phenol or a substituted phenol would result in the formation of an ester linkage at one end and a terminal hydroxyl group from the lactone at the other.
Thioesters: Synthesis of thioesters can be achieved through various means, including thiol-thioester exchanges. grafiati.com Analogous to ester formation, a lactone ring can be opened by a thiol (a sulfur analog of an alcohol) to yield a thioester. This reaction typically requires catalysis to facilitate the attack of the less nucleophilic sulfur atom.
Anilides: Anilides are a type of amide. The synthesis of amides from lactones is a common transformation. Reacting a lactone intermediate with aniline (B41778) or a substituted aniline would lead to the nucleophilic opening of the ring, forming an amide bond and a terminal hydroxyl group. This process is analogous to the formation of lactone-amides from lactone-esters. google.com
These derivatization reactions allow for the introduction of diverse functional groups, significantly expanding the chemical space and potential biological applications of the abietane scaffold.
Synthesis of Modified Abietane Derivatives for Biological Evaluation
The tricyclic abietane skeleton is a common target for chemical modification to screen for new potential therapeutic agents. uv.es Numerous derivatives of abietane-type diterpenoids have been synthesized and evaluated for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. uv.esnih.govnih.gov
Simple modifications, such as introducing an oxygenated moiety like a methyl ester, alcohol, or aldehyde, have been shown to influence biological activity. uv.es For example, a study evaluating abietic acid and its derivatives against the HeLa tumor cell line found that methyl abietate showed the highest selectivity index. uv.es The aldehyde derivative, abietinal, also demonstrated both antifungal and antitumor activities. uv.es
More complex modifications have led to the discovery of compounds with significant potency. Synthesized N-acylhydrazone and N-substituted dibenzo-carbazole derivatives of dehydroabietic acid have shown pronounced antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.9 µg/mL for some compounds, comparable to the reference drug amikacin. uv.es
The biological evaluation of various synthesized abietane derivatives has yielded promising results across different therapeutic areas. A selection of these findings is detailed in the tables below.
| Compound | Modification Type | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Methyl abietate | C-18 Methyl Ester | HeLa (Cervical Cancer) | 3.6 µg/mL | uv.es |
| Abietinal | C-18 Aldehyde | HeLa (Cervical Cancer) | 5.6 µg/mL | uv.es |
| Pygmaeocin B | Rearranged Abietane | HT29 (Colon Cancer) | 6.69 µg/mL | nih.gov |
| Pygmaeocin B | Rearranged Abietane | HepG2 (Liver Cancer) | 8.98 µg/mL | nih.gov |
| Unnamed Abietane Derivative (Compound 13) | Synthetic Precursor | HT29, HepG2, B16-F10 | 2.67 - 5.58 µg/mL | nih.gov |
| Szemaoenoid K (11) | Rearranged Abietane | HCT-116 (Colon Cancer) | 8.8 µM | nih.gov |
| Szemaoenoid L (12) | Rearranged Abietane | HCT-116 (Colon Cancer) | 9.1 µM | nih.gov |
| Compound | Assay | Activity (IC₅₀) | Source |
|---|---|---|---|
| Unnamed Diterpenoid (Compound 2) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 19.2 µM | researchgate.net |
| Unnamed Diterpenoid (Compound 4) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 18.8 µM | researchgate.net |
These studies demonstrate that chemical modification of the this compound scaffold is a fruitful strategy for developing novel compounds with potent and diverse biological activities. uv.es
Biological Activities and Preclinical Mechanistic Investigations of Abieta 7,13 Dien 18 Oic Acid and Its Derivatives
Enzyme Inhibitory Mechanisms
The ability of Abieta-7,13-dien-18-oic acid and its derivatives to modulate the activity of specific enzymes is a key area of investigation. These interactions are fundamental to their potential therapeutic applications.
This compound, also known as abietic acid, has been identified as a potent inhibitor of testosterone (B1683101) 5α-reductase. This enzyme is crucial for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT), which is implicated in conditions such as benign prostatic hyperplasia. dp.techgoogle.com
In vitro studies using 5α-reductase prepared from rat prostate have demonstrated the inhibitory capacity of abietic acid. dp.tech Further research has expanded on these findings, showing that specifically designed derivatives of abietic acid also exhibit potent 5α-reductase inhibitory activity. google.com A US patent describes a series of these derivatives, including lactones and subsequent phenolic esters, thioesters, and anilides, which have demonstrated significant inhibition both in vitro and in vivo. google.com The in vivo anti-androgenic effects were confirmed by a decrease in the prostate gland weight of rats. google.com
Table 1: Selected this compound Derivatives and their 5α-Reductase Inhibitory Activity
| Compound Derivative | Activity Type | Model | Reference |
|---|---|---|---|
| This compound (Abietic Acid) | Inhibitory | In vitro (Rat Prostate 5α-Reductase) | dp.tech |
| This compound (18→2) lactone | Inhibitory | In vitro & In vivo | google.com |
| This compound (18→6) lactone | Inhibitory | In vitro & In vivo | google.com |
| Phenolic esters, thioesters, and anilides of hydroxylated lactone intermediates | Potent Inhibitory | In vitro & In vivo | google.com |
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. acs.orgnih.gov Abietic acid and its derivatives have emerged as notable inhibitors of this enzyme. acs.orgnih.gov
Biophysical analyses have shown that abietic acid inhibits PTP1B through a non-substrate-like mechanism. It binds to the active site in a way that stabilizes the catalytically essential WPD loop in an inactive, open conformation. acs.orgnih.gov This mode of inhibition is distinct from purely competitive inhibitors. nih.gov Furthermore, studies on synthesized derivatives of abietic acid have demonstrated potent PTP1B inhibitory activity. For example, certain tricyclic derivatives exhibited significant enzymatic inhibition with IC50 values in the low micromolar range. nih.gov The inhibitory potency was found to be sensitive to structural modifications of the abietane (B96969) scaffold. acs.orgnih.gov
Table 2: PTP1B Inhibitory Activity of Selected Abietic Acid Derivatives
| Compound | PTP1B IC50 (μM) | Reference |
|---|---|---|
| Abietic Acid Derivative 15 | 2.9 | nih.gov |
| Abietic Acid Derivative 28 | 4.8 | nih.gov |
| Abietic Acid Derivative 34 | 8.2 | nih.gov |
| 15-methoxyabietic acid | 6.8 | oup.com |
Antimicrobial Spectrum and Modes of Action (in vitro studies)
The compound and its derivatives have been evaluated for their ability to combat various microbial pathogens in laboratory settings.
Abietic acid has demonstrated antibacterial properties, particularly against Gram-positive bacteria. researchgate.net In vitro testing has established its activity against strains like Staphylococcus aureus. researchgate.net However, its efficacy against Gram-negative bacteria such as Escherichia coli appears to be less pronounced. researchgate.net One study reported Minimum Inhibitory Concentration (MIC) values for abietic acid against several pathogenic bacteria, highlighting this differential activity. researchgate.net Derivatives of abietic acid have also been synthesized and tested, with some showing enhanced activity. For instance, an amino acid conjugate derivative exhibited an MIC90 of 8 µg/mL against methicillin-resistant S. aureus and Streptococcus mitis.
Table 3: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 340 | researchgate.net |
| Escherichia coli | Negative | 980 | researchgate.net |
| Klebsiella pneumoniae | Negative | 620 | researchgate.net |
| Pseudomonas aeruginosa | Negative | 740 | researchgate.net |
The antifungal potential of this compound and its derivatives has been explored, yielding varied results. While some derivatives are reported to have general antimycotic activity, specific studies on the parent compound have shown limited efficacy. researchgate.net One investigation found that abietic acid and several of its derivatives did not show significant antimycotic activity against a panel of fungi, including Candida and Aspergillus species, at concentrations below 100 µg/mL. However, a specific derivative, abietinal, did exhibit some activity against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL.
Anti-inflammatory Pathways and Cellular Responses (in vitro models)
The anti-inflammatory properties of abietic acid have been investigated using in vitro models, particularly lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These studies provide insight into the cellular mechanisms underlying its anti-inflammatory effects.
Suppression of Lipopolysaccharide-Induced iNOS Expression in Macrophage Cell Lines
This compound, commonly known as abietic acid, has demonstrated anti-inflammatory properties by modulating key inflammatory pathways in macrophage cell lines. In studies involving RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger, abietic acid has been shown to suppress the expression of inducible nitric oxide synthase (iNOS). researchgate.net The overexpression of iNOS leads to excessive production of nitric oxide (NO), a key mediator in the inflammatory process.
Research confirms that abietic acid can ameliorate the inflammatory response in LPS-stimulated RAW264.7 macrophages. nih.gov This includes the modulation of the iNOS-induced cyclooxygenase-2 (COX-2) mediated pathway. nih.gov However, some studies indicate its effect may be more pronounced on other inflammatory mediators. For instance, one investigation found that while non-toxic concentrations of abietic acid effectively inhibited prostaglandin (B15479496) E2 (PGE2) production in LPS-treated macrophages, its impact on nitrite (B80452) levels, an indicator of NO production, was only weak. nih.gov Further research involving various isolates from the resin of Liquidambar formosana identified abietic acid as one of several compounds capable of suppressing LPS-induced iNOS expression in RAW 264.7 cells. researchgate.net
Antineoplastic and Cytotoxic Effects (in vitro cell line studies)
The antineoplastic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines, revealing significant cytotoxic activity.
In vitro studies have documented the cytotoxic effects of abietic acid and its synthetic derivatives against multiple human cancer cell lines. Abietic acid has shown promising IC50 values against breast cancer (MCF-7) cells. nih.gov Furthermore, its derivatives, particularly those conjugated with amino acids, have exhibited potent cytotoxicity against human leukemia (HL60), lung carcinoma (A549), stomach cancer (AZ521), and breast cancer (SK-BR-3) cell lines. nih.gov For example, the methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate derivative was particularly effective, with low micromolar IC50 values across these cell lines. nih.gov Other abietane diterpenes have also been found to be highly cytotoxic to human pancreatic cancer cells (MIA PaCa-2). nih.govnih.gov
Table 1: Cytotoxic Activity of this compound and its Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Abietic acid | MCF-7 | Breast | 0.11 | nih.gov |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | HL60 | Leukemia | 2.3 | nih.gov |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | A549 | Lung | 7.1 | nih.gov |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | AZ521 | Stomach | 3.9 | nih.gov |
| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | SK-BR-3 | Breast | 8.1 | nih.gov |
| Tanshinone IIa | MIA PaCa-2 | Pancreatic | 1.9 | nih.gov |
| 7α-acetoxyroyleanone | MIA PaCa-2 | Pancreatic | 4.7 | nih.gov |
The cytotoxic efficacy of abietane diterpenes is closely linked to their chemical structure. nih.gov Studies on structure-activity relationships (SAR) reveal that specific functional groups and structural motifs are crucial for their antineoplastic activity. mdpi.com For instance, the presence of a quinone moiety, as seen in many cytotoxic abietane diterpenes, is a significant feature. nih.gov The introduction of an α,β-unsaturated γ-lactone ring into the abietane skeleton has been shown to be beneficial for anticancer activity. mdpi.com
Furthermore, synthetic modifications have been explored to enhance cytotoxicity. The preparation of amino acid conjugate derivatives of abietic acid and dehydroabietic acid has yielded compounds with potent activity. nih.gov These studies demonstrate that the core abietane structure is a versatile scaffold for developing new cytotoxic agents and that specific chemical alterations can significantly modulate their biological effects. researchgate.netacs.org
Beyond direct cytotoxicity, this compound and its relatives affect cancer cell proliferation by inducing cell cycle arrest. Research has shown that abietic acid can trigger G2/M cell cycle arrest and also increase the subG0-G1 subpopulation in MCF-7 breast cancer cells, which is indicative of apoptosis. nih.gov In a study on the human pancreatic cancer cell line MIA PaCa-2, related abietane diterpenes were found to arrest cells in different phases of the cell cycle, primarily the G1/G0 and S-phases. nih.gov This interference with the cell cycle progression is a key mechanism that contributes to the antiproliferative effects of these compounds.
Antioxidant Mechanisms and Radical Scavenging Properties (in vitro assays)
This compound exhibits notable antioxidant activities, which have been characterized through various in vitro assays.
Abietic acid has demonstrated the ability to scavenge harmful free radicals. Its antioxidant capacity has been specifically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and hydroxyl radical scavenging assays. researchgate.netantiox.org In one study, abietic acid isolated from Isodon wightii showed moderate scavenging activity against both DPPH and hydroxyl radicals, with calculated IC50 values of 660.36 µg/mL and 467.43 µg/mL, respectively. researchgate.net A more recent investigation reported even higher scavenging activity for abietic acid isolated from rosin, with an IC50 value of 109.14 μg/mL for DPPH radicals. nih.gov The ability of abietic acid derivatives to act as free radical scavengers has also been confirmed, with some synthetic diarylamines derived from dehydroabietic acid showing activity superior to the commercial antioxidant BHT. nih.govresearchgate.net
Table 2: Radical Scavenging Activity of this compound
| Assay | IC50 (µg/mL) | Source | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 660.36 | Isodon wightii | researchgate.net |
| Hydroxyl Radical Scavenging | 467.43 | Isodon wightii | researchgate.net |
| DPPH Radical Scavenging | 109.14 | Rosin | nih.gov |
| ABTS Radical Scavenging | 49.82 | Rosin | nih.gov |
Inhibition of Linoleic Acid Peroxidation
This compound, also known as abietic acid, has demonstrated a capacity to inhibit the peroxidation of linoleic acid, a process implicated in oxidative stress. researchgate.netresearchgate.net In one study, abietic acid isolated from Isodon wightii showed a less pronounced but still present inhibitory effect on linoleic acid peroxidation. researchgate.netresearchgate.net The antioxidant activity of this compound is concentration-dependent. researchgate.net
Another diterpene, abieta-7,9(11)-dien-13β-ol, found in the crude extracts of Tetradenia riparia, exhibited significant protection against oxidation in a β-carotene–linoleic acid system, with a protection rate of 80.15%. mdpi.com This highlights the potential of abietane diterpenes in mitigating lipid peroxidation. The presence of phenolic diterpenes such as carnosic acid, carnosol, rosmanol, and rosmarinidiphenol in plant extracts is also believed to contribute to their protective effects against lipid peroxidation. mdpi.com
Antiviral Activities (in vitro models)
Inhibition of Coxsackie B3 Virus Activity
Several abietane acids have shown antiviral activity against the Coxsackie B3 virus (CVB3). rsc.org For instance, majusanic acids E and F, along with callitrisic acid and majusanic acids B and D, isolated from Illicium majus, displayed antiviral activity against CVB3 with IC50 values ranging from 3.3 to 51.7 μM. rsc.org Another abietane acid from Illicium jiadifengpi also exhibited reasonable activity against CVB3 with an IC50 value of 21.9 μM and a selective index of 45.6. rsc.org
Effects on Epstein-Barr Virus Activation
Certain abietane diterpenoids have demonstrated potent inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). rsc.org Abietanes isolated from the stem bark of Picea glehni, including dehydroabietic acid, showed significant inhibition of EBV-EA activation. rsc.org At a 1000 molar ratio to TPA, these compounds achieved 100% inhibition, and at a 500 molar ratio, they showed about 70-80% inhibition. rsc.org Even at a 100 molar ratio, an inhibition of approximately 25-40% was observed, indicating a higher potency than β-carotene. rsc.org Furthermore, 9α,13β-Epidioxy-8(14)-abieten-18-oic acid has been identified as a potential antitumor-promoting diterpenoid due to its potent inhibitory effects on EBV-EA activation. chemfaces.com
Other Preclinical Biological System Modulations
Anticholinesterase Activity
This compound has been investigated for its anticholinesterase activity. A study on abietic acid isolated from Isodon wightii revealed concentration-dependent anticholinesterase activity. researchgate.net This suggests a potential role for this compound in the modulation of cholinergic pathways.
Gastroprotective Effects
While direct studies on the gastroprotective effects of this compound are limited, related abietane diterpenoids have shown promising results. Ferruginol, an abietane diterpenoid, has been reported to display a gastroprotective effect in animal models of induced gastric lesions and to accelerate the healing process of gastric ulcers. rsc.org This effect is thought to be related to its ability to increase gastric prostaglandin content, stimulate cell proliferation, and its antioxidant properties. rsc.org
Anti-obesity Properties
This compound, also known as abietic acid, has demonstrated potential anti-obesity effects in preclinical studies. Research has focused on its influence on adipogenesis and related metabolic parameters. In one study, the anti-obesity effect of abietic acid was investigated in male C57BL/6J mice fed a high-fat diet (HFD). nih.gov Oral administration of abietic acid at a concentration of 40 mg/kg of body weight per day resulted in a significant decrease in body weight and the weight of adipose tissues compared to the HFD group. nih.gov Furthermore, this administration led to a notable reduction in serum triglyceride concentrations, as well as lower levels of serum insulin and leptin. nih.gov
The mechanism underlying these anti-obesity effects appears to be linked to the regulation of adipogenesis. nih.gov Staining of epididymal adipose tissue revealed a decrease in mass following abietic acid administration. nih.gov At the molecular level, abietic acid was found to inhibit the protein expression of key adipogenic factors that are typically upregulated by a high-fat diet. These include sterol regulatory element-binding protein-1c (SREBP-1c), CCAAT/enhancer-binding protein α (C/EBPα), and CD36 in epididymal adipose tissues. nih.gov Abietic acid has also been observed to induce the expression of fatty acid binding protein 2 (FABP2) and lipoprotein lipase (B570770) (LPL) in differentiated 3T3-L1 mouse adipocytes at a concentration of 25 μM. atamanchemicals.com
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| This compound | Male C57BL/6J mice on a high-fat diet | Decreased body weight, adipose tissue weight, serum triglycerides, insulin, and leptin. Inhibited protein expression of SREBP-1c, C/EBPα, and CD36 in adipose tissue. | nih.gov |
| This compound | Differentiated 3T3-L1 mouse adipocytes | Induced expression of FABP2 and LPL at 25 μM. | atamanchemicals.com |
Neuroprotective Investigations (in vitro models)
In vitro studies have begun to explore the neuroprotective potential of this compound and its derivatives. One area of investigation is the compound's effect on acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. Abietic acid has been shown to possess antiacetylcholinesterase activity, suggesting a potential role in modulating cholinergic neurotransmission. researchgate.net
Research into diterpenes isolated from the trunk of Abies holophylla has identified several abietane derivatives with neuroprotective properties. Among the seventeen compounds identified, 9,13β-Epidioxy-8(14)-abieten-18-oic acid was evaluated for its effects on nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells. chemfaces.com While this study focused on anti-inflammatory effects relevant to neuroinflammation, other studies have directly assessed neuroprotection. For instance, diterpenes from Abies holophylla were investigated for their protective effects against glutamate-induced cell death in HT22 hippocampal cells. Some of the isolated abietane diterpenes exhibited neuroprotective activity in this model.
| Compound | In Vitro Model | Observed Effect | Reference |
|---|---|---|---|
| This compound | Enzymatic assay | Antiacetylcholinesterase activity. | researchgate.net |
| 9,13β-Epidioxy-8(14)-abieten-18-oic acid | LPS-stimulated murine microglia BV2 cells | Moderate inhibition of nitric oxide (NO) production. | chemfaces.com |
| Abietane diterpenes from Abies holophylla | Glutamate-stimulated HT22 cells | Exhibited neuroprotective activity. |
Immunomodulatory Properties (in vitro models)
The immunomodulatory activities of this compound derivatives have been evaluated in various in vitro models, with a primary focus on their anti-inflammatory potential. A notable example is 9,13β-Epidioxy-8(14)-abieten-18-oic acid, which was isolated from the trunk of Abies holophylla. chemfaces.com This compound demonstrated anti-inflammatory activity by exhibiting moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells, with a reported IC50 value of 57.3 ± 0.2 μM. chemfaces.com The inhibition of NO is a key target in modulating inflammatory responses, particularly in the context of neuroinflammation.
Further studies on diterpenes from the same source identified other compounds with similar activity. For instance, compounds 4 and 18 from the study also showed moderate inhibitory effects on NO levels in the same cell line, with IC50 values of 30.1 ± 6.5 μM and 56.1 ± 3.3 μM, respectively, without significant cytotoxicity at a concentration of 20 μM. chemfaces.com These findings highlight the potential of abietane diterpenes as modulators of immune cell responses. The mechanism of action for some diterpenoids has been linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. researchgate.net
| Compound | In Vitro Model | Bioactivity | IC50 Value | Reference |
|---|---|---|---|---|
| 9,13β-Epidioxy-8(14)-abieten-18-oic acid | LPS-stimulated murine microglia BV2 cells | Inhibition of Nitric Oxide (NO) production | 57.3 ± 0.2 μM | chemfaces.com |
| Compound 4 (from Abies holophylla) | LPS-stimulated murine microglia BV2 cells | Inhibition of Nitric Oxide (NO) production | 30.1 ± 6.5 μM | chemfaces.com |
| Compound 18 (from Abies holophylla) | LPS-stimulated murine microglia BV2 cells | Inhibition of Nitric Oxide (NO) production | 56.1 ± 3.3 μM | chemfaces.com |
Ecological and Evolutionary Roles of Abieta 7,13 Dien 18 Oic Acid
Plant Defense Mechanisms Against Herbivory and Pathogens
The primary ecological function of abieta-7,13-dien-18-oic acid lies in its contribution to plant defense. It is a significant constituent of oleoresin, a complex mixture of terpenoids that provides a formidable barrier against a wide array of herbivores and pathogens. researchgate.net
Constitutive and Inducible Chemical Resistance in Conifers
Conifers employ both constitutive and inducible chemical defenses, with this compound and other resin acids being central to both strategies. Constitutive defenses refer to the baseline level of resin acids present in the tree's tissues, providing a constant deterrent to potential attackers. researchgate.net When a tree is wounded or attacked, it can also mount an inducible defense, significantly increasing the production and secretion of oleoresin, a process in which the biosynthesis of this compound is upregulated. ebi.ac.uk This induced response enhances the tree's ability to repel and overcome invading organisms. ebi.ac.uk The biosynthesis of this acid is a complex process involving the cyclization of geranylgeranyl diphosphate (B83284) and subsequent oxidations catalyzed by enzymes like cytochrome P450 monooxygenases. ebi.ac.uknih.gov
Role in Oleoresin Viscosity and Secretion as a Physical and Chemical Barrier
The physical properties of oleoresin are critical to its defensive function. This compound, along with other resin acids, contributes to the viscosity of oleoresin. wikipedia.org Upon wounding, the viscous oleoresin is secreted, a process known as "pitching out," which serves multiple purposes. wikipedia.org It can physically trap and kill attacking insects, flush out pathogens from the wound site, and upon exposure to air, the volatile turpentine (B1165885) components evaporate, leaving the solid resin acids to form a hardened, protective seal over the wound. wikipedia.org This barrier prevents further infection and desiccation.
Interactions with Specific Pests and Pathogens (e.g., Insect Attack, Fungal Invasion, Pinewood Nematode)
The defensive properties of this compound have been demonstrated against a variety of specific pests and pathogens. It is a known deterrent to insect attacks, with studies showing its effectiveness against various insect species. wikipedia.org The presence and concentration of abietic acid and related compounds can determine a tree's resistance to bark beetles. mdpi.comresearchgate.net Furthermore, these diterpene acids exhibit antifungal properties, inhibiting the growth of pathogenic fungi that attempt to invade the tree. researchgate.net Research has also identified abieta-7,13-diene (B1201553), the precursor to abietic acid, as a major compound in pine trees infected with the pinewood nematode (Bursaphelenchus xylophilus), suggesting its involvement in the tree's defense response to this devastating pathogen. mdpi.comresearchgate.net
Chemosystematic Significance within Plant Taxonomy and Evolution
The distribution and relative abundance of terpenoids, including this compound and its isomers, serve as valuable chemosystematic markers in the study of plant taxonomy and evolution, particularly within the Pinaceae family. oup.com The analysis of these compounds in both extant and fossilized conifer species provides insights into their phylogenetic relationships and evolutionary history. oup.com For instance, the presence of specific abietane-type diterpenoids can help to differentiate between various genera and species of conifers. researchgate.net The study of these chemical fingerprints in fossilized resins allows paleobotanists to trace the lineage of ancient conifers and understand the evolution of their defensive chemistries over geological time. oup.comresearchgate.net
Biogeochemical Fate and Diagenesis in Geological Records
Due to its chemical stability, this compound and related resin acids can be preserved in the geological record for millions of years. wikipedia.org Through a process called diagenesis, these compounds undergo structural transformations, leading to the formation of various aromatic hydrocarbons, such as retene (B1680549) and simonellite, which are considered important biomarkers for terrestrial input from conifers in sedimentary organic matter. researchgate.net The analysis of these diagenetic products in rocks and sediments provides valuable information about past terrestrial ecosystems and the prevalence of coniferous forests. researchgate.net The degradation pathway of abietic acid to these more stable aromatic compounds is a key area of study in organic geochemistry. researchgate.net
Contribution to Chemical Ecology in Plant-Herbivore and Plant-Pathogen Interactions
The role of this compound extends beyond simple toxicity to encompass a broader contribution to the chemical ecology of plant-herbivore and plant-pathogen interactions. The complex mixture of compounds in oleoresin, including this acid, can act as a sophisticated signaling system. wikipedia.org The specific blend of resin acids can influence the behavior of herbivores and the virulence of pathogens. For example, some insects may be repelled by the scent of the resin, while others may be attracted to specific components, indicating a susceptible host. Similarly, the chemical composition of the resin can affect the ability of pathogenic fungi to colonize and degrade plant tissues. researchgate.net Therefore, this compound is an integral part of the complex chemical language that governs the interactions between conifers and their biotic environment. wikipedia.org
Advanced Analytical Methodologies for Research on Abieta 7,13 Dien 18 Oic Acid
Spectroscopic Techniques for Structure Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of Abieta-7,13-dien-18-oic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
1D NMR:
¹H-NMR: The proton NMR spectrum provides initial information on the types of protons present. For the abietadiene skeleton, it reveals signals for methyl groups (singlets for C-19 and C-20, doublets for the isopropyl group at C-15), olefinic protons (at C-7 and C-14), and a complex series of overlapping signals for the methylene (B1212753) and methine protons of the fused ring system. The chemical shift and multiplicity of these signals are foundational for further analysis.
¹³C-NMR: The carbon NMR spectrum shows distinct signals for each of the 20 carbons in the molecule. Key diagnostic signals include those for the carboxylic acid carbon (C-18, typically δ > 180 ppm), the four olefinic carbons (C-7, C-8, C-13, C-14), quaternary carbons (C-4, C-10), and the various methyl, methylene, and methine carbons that constitute the tricyclic core. Detailed studies of various abieta-7,13-diene (B1201553) diterpenoids have allowed for unequivocal ¹³C NMR spectra assignments. researchgate.net
2D NMR: 2D NMR techniques are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. It is crucial for connecting adjacent protons in the aliphatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together the molecular skeleton by connecting different spin systems across quaternary carbons and heteroatoms. For instance, HMBC correlations from the methyl protons at C-19 and C-20 to the surrounding carbons confirm their placement on the C-4 and C-10 quaternary centers, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups and the fusion of the rings.
The collective data from these experiments allow for the complete assignment of the molecule's complex structure.
Interactive Table: Representative ¹H and ¹³C NMR Data for the this compound Skeleton
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity |
| 1 | ~38.5 | ~1.5-1.9 | m |
| 2 | ~18.2 | ~1.6-1.8 | m |
| 3 | ~36.8 | ~1.4-1.7 | m |
| 4 | ~47.0 | - | - |
| 5 | ~44.5 | ~1.3-1.5 | m |
| 6 | ~21.5 | ~1.9-2.2 | m |
| 7 | ~122.0 | ~5.4 | br s |
| 8 | ~135.0 | - | - |
| 9 | ~49.5 | ~2.1-2.3 | m |
| 10 | ~37.0 | - | - |
| 11 | ~25.0 | ~1.6-1.8 | m |
| 12 | ~35.0 | ~2.0-2.3 | m |
| 13 | ~146.0 | - | - |
| 14 | ~120.0 | ~5.8 | br s |
| 15 | ~33.5 | ~2.8-3.0 | sept |
| 16 | ~24.0 | ~1.0 | d |
| 17 | ~24.0 | ~1.0 | d |
| 18 | ~184.0 | - | - |
| 19 | ~16.5 | ~1.2 | s |
| 20 | ~25.0 | ~0.9 | s |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. This table is illustrative of typical values for the core structure.
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
EIMS (Electron Ionization Mass Spectrometry): This is a common technique used in conjunction with Gas Chromatography (GC-MS). For this compound (also known as Abietic acid), the electron ionization mass spectrum shows a molecular ion peak ([M]⁺) at m/z 302, confirming its molecular weight. nist.gov The fragmentation pattern is characteristic of the abietane (B96969) skeleton and can include losses of the isopropyl group and fragments resulting from retro-Diels-Alder reactions in the B ring.
HRMS (High-Resolution Mass Spectrometry): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap are used to determine the mass of the molecular ion with very high precision. This allows for the calculation of the exact elemental formula (C₂₀H₃₀O₂), which is crucial for confirming the identity of the compound and distinguishing it from isomers. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is highly sensitive and selective. After separation by LC, the parent ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 301 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 303 in positive ion mode) is selected and fragmented. The resulting daughter ions provide further structural confirmation and are useful for quantitative analysis in complex mixtures.
Interactive Table: Key Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| EIMS | EI | 302 | Molecular Ion [M]⁺ |
| HRMS | ESI (+) | 303.2268 | Protonated Molecule [M+H]⁺ (Calculated for C₂₀H₃₁O₂⁺: 303.2268) |
| HRMS | ESI (-) | 301.2122 | Deprotonated Molecule [M-H]⁻ (Calculated for C₂₀H₂₉O₂⁻: 301.2122) |
| MS/MS | ESI (+) | 257.22 | Fragment corresponding to loss of H₂O and C₂H₅ from the isopropyl group |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum displays characteristic absorption bands that confirm its key structural features. The presence of the carboxylic acid is indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. mdpi.com Additionally, C=C stretching vibrations for the two double bonds in the ring system would be expected around 1600-1650 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹ are characteristic of the aliphatic parts of the molecule.
Chromatographic Separation and Purification Techniques
The isolation of this compound from natural sources, such as plant resins, requires effective chromatographic techniques to separate it from a complex mixture of other diterpenoids and lipids.
Silica (B1680970) gel column chromatography is a widely used, fundamental technique for the initial purification of this compound from crude extracts. nih.gov This method separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Non-polar compounds elute first, while more polar compounds, like the carboxylic acid-containing this compound, are retained more strongly and elute later. A common strategy involves using a gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. mdpi.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the desired compound.
Medium Pressure Liquid Chromatography (MPLC) is an automated and more efficient version of traditional column chromatography. cabidigitallibrary.org It uses a pump to force the mobile phase through the column at a higher flow rate, leading to faster separations and better resolution compared to gravity-fed columns. cabidigitallibrary.org MPLC can be used with both normal-phase (e.g., silica) and reversed-phase (e.g., C18-bonded silica) stationary phases. For abietane diterpenoids, reversed-phase MPLC with a gradient of methanol (B129727) and water is an effective method for separating compounds of similar polarity, providing a powerful second step of purification after initial fractionation by silica gel chromatography. mdpi.com This technique can handle larger sample quantities than HPLC, making it suitable for preparative-scale isolation. cabidigitallibrary.orgnih.gov
Chiral Analysis and Absolute Configuration Determination
The unequivocal determination of the absolute configuration of chiral molecules such as this compound is crucial for understanding their biological activity and stereospecific interactions with biological targets. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for this purpose, often complemented by quantum chemical calculations.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. For abietane diterpenoids like this compound, the conjugated diene system serves as a key chromophore, giving rise to characteristic ECD spectra.
The determination of the absolute configuration using ECD typically involves a comparison of the experimentally measured spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers. Time-dependent density functional theory (TDDFT) has become a reliable method for calculating ECD spectra of natural products. nih.gov The process generally includes a thorough conformational analysis to identify the most stable conformers in solution, followed by the calculation of their individual ECD spectra. The final predicted spectrum is a Boltzmann-weighted average of the spectra of these conformers. A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov While specific ECD studies on this compound are not extensively documented in publicly available literature, this methodology is a standard and powerful tool for the stereochemical elucidation of abietane-type diterpenoids.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule. wikipedia.org VCD is sensitive to the vibrational modes of the entire molecule, offering a rich source of stereochemical information. wikipedia.org Similar to ECD, the determination of the absolute configuration by VCD relies on the comparison of the experimental spectrum with quantum chemical predictions. spectroscopyeurope.com
The methodology involves:
Experimental Measurement: Recording the VCD spectrum of the chiral molecule in a suitable solvent. spectroscopyeurope.com
Computational Modeling: Performing conformational analysis and subsequent DFT calculations to predict the VCD spectra for the possible enantiomers. spectroscopyeurope.com
Spectral Comparison: Comparing the experimental spectrum with the simulated spectra to determine which enantiomer's calculated spectrum matches the experimental one. spectroscopyeurope.com
VCD has proven to be an excellent technique for determining the absolute configuration and conformation of small to medium-sized molecules in solution, without the need for crystallization. spectroscopyeurope.com While direct VCD studies on this compound are not readily found, the technique has been successfully applied to determine the absolute configuration of other complex natural products, including diterpenes. mdpi.com The high resolution of VCD spectra and the reliability of ground-state calculations make it a valuable tool for stereochemical analysis. nih.gov
Bioanalytical Assays for Mechanistic Studies (excluding clinical applications)
Bioanalytical assays are indispensable for elucidating the mechanisms of action of bioactive compounds like this compound. These in vitro assays provide valuable insights into the compound's interactions with specific molecular targets and its effects on cellular functions.
Enzyme Activity Assays (e.g., Spectrophotometric Methods)
Enzyme activity assays are crucial for identifying and characterizing the inhibitory or activatory effects of a compound on specific enzymes. Spectrophotometric methods are widely used for this purpose due to their simplicity, cost-effectiveness, and robust reproducibility. creative-enzymes.com These assays monitor the progress of an enzyme-catalyzed reaction by measuring the change in absorbance of light by the reaction mixture over time. creative-enzymes.comyoutube.com
The principle of a spectrophotometric enzyme assay involves a reaction where either a substrate is consumed or a product is formed that has a distinct absorbance at a specific wavelength. youtube.com The rate of change in absorbance is directly proportional to the enzyme activity. For instance, if this compound were to be investigated as an inhibitor of an oxidoreductase that utilizes NADH or NADPH as a cofactor, its activity could be monitored by the decrease in absorbance at 340 nm as the cofactor is consumed. creative-enzymes.com
Table 1: Principles of Spectrophotometric Enzyme Assays
| Assay Component | Principle | Wavelength Range |
|---|---|---|
| Substrate | A colorless substrate is converted to a colored product, leading to an increase in absorbance. | Visible (400-700 nm) |
| Product | A colored product is formed from a colorless substrate, resulting in increased absorbance. | Visible (400-700 nm) |
| Cofactor | The change in the oxidation state of a cofactor (e.g., NADH to NAD+) leads to a change in absorbance. | UV (e.g., 340 nm for NADH) |
Cell-Based Assays for Cytotoxicity and Anti-inflammatory Effects (e.g., Alamar Blue, Trypan Blue Exclusion, iNOS expression)
Cell-based assays are fundamental for evaluating the biological effects of a compound on living cells, providing information on its potential cytotoxicity and pharmacological activities such as anti-inflammatory effects.
Alamar Blue Assay: The Alamar Blue assay is a widely used method to assess cell viability and cytotoxicity. mdpi.comnih.gov The assay utilizes a blue, non-fluorescent, and cell-permeable dye called resazurin (B115843). nih.gov In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin (B1680543). thermofisher.com The intensity of the fluorescence or the change in absorbance is proportional to the number of viable cells. thermofisher.com This assay is advantageous because it is non-toxic to cells, allowing for continuous monitoring of cell proliferation over time. thermofisher.com
Trypan Blue Exclusion Assay: The Trypan Blue exclusion test is a straightforward and rapid method for determining cell viability. thermofisher.comnih.gov The principle is based on the integrity of the cell membrane. nih.gov Viable cells with intact membranes exclude the trypan blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue under a microscope. thermofisher.com By counting the number of stained (non-viable) and unstained (viable) cells, the percentage of viable cells in a population can be calculated. thermofisher.com
iNOS Expression and Nitric Oxide Production: The anti-inflammatory properties of compounds can be assessed by their ability to inhibit the production of inflammatory mediators. In inflammatory conditions, macrophages can be stimulated to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). The inhibition of NO production is a common indicator of anti-inflammatory activity. nih.gov The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on the iNOS pathway. For example, abietic acid, a related diterpene, has been shown to weakly affect nitrite production in lipopolysaccharide-treated macrophages. nih.gov
Table 2: Summary of Cell-Based Assays
| Assay | Principle | Endpoint Measured | Application for this compound Research |
|---|---|---|---|
| Alamar Blue | Reduction of resazurin to fluorescent resorufin by metabolically active cells. thermofisher.com | Fluorescence or Absorbance | Assessment of cytotoxicity and cell proliferation. |
| Trypan Blue Exclusion | Exclusion of trypan blue dye by viable cells with intact membranes. thermofisher.com | Number of stained vs. unstained cells | Determination of cell viability and cytotoxicity. |
| iNOS Expression (Nitrite Assay) | Measurement of nitrite, a stable metabolite of nitric oxide (NO), produced by iNOS. | Colorimetric detection of nitrite | Evaluation of anti-inflammatory activity. |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Abietic acid |
| Resazurin |
| Resorufin |
| Trypan Blue |
| NADH |
| NADPH |
| NAD+ |
| Nitric Oxide |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of abietane (B96969) diterpenoids is a complex process involving terpene synthases (TPS) and subsequent modifications by enzymes like cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net For instance, the biosynthesis of the related compound abietic acid involves an abieta-7,13-dien-18-al dehydrogenase for the final oxidation step. wikipedia.org In the plant Tripterygium wilfordii, the enzyme CYP728B70 has been shown to catalyze consecutive oxidations at the C-18 position of miltiradiene (B1257523) and abietatriene (B1232550) to form corresponding acids. nih.gov
Future research must focus on identifying the specific diterpene synthase responsible for producing the syn-abieta-7,13-diene skeleton, a plant-like bifunctional enzyme recently discovered in Streptomyces. rsc.org Following the creation of the core structure, the specific CYP450s and dehydrogenases that catalyze the oxidation of the C-18 methyl group to a carboxylic acid in abieta-7,13-dien-18-oic acid need to be identified and characterized. Understanding the regulatory networks that govern the expression of these biosynthetic genes, particularly in response to environmental stimuli like wounding or pathogen attack, is crucial. wikipedia.org Investigating the potential for metabolic grids, where promiscuous enzymes generate a suite of related compounds, could explain the chemical diversity observed in nature and provide new targets for metabolic engineering. nih.gov
Comprehensive Structure-Activity Relationship Studies with Advanced Computational Methods
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of natural products. For abietane derivatives, certain structural features are known to be critical for bioactivity. For example, the fusion of a lactone ring to the abietic acid scaffold can confer potent anti-tumor activity. google.com Similarly, modifications at various positions on the tricyclic core can significantly influence biological effects, including anti-inflammatory and cytotoxic properties. rsc.orgresearchgate.net Semisynthetic studies on related compounds have begun to map these relationships, showing how different functional groups at positions like C-7 and C-18 affect activity against cancer cell lines and Leishmania species. researchgate.net
Future SAR studies on this compound should employ advanced computational methods to build predictive models. Quantitative Structure-Activity Relationship (QSAR) analysis can correlate physicochemical properties of a series of novel derivatives with their biological activity. Molecular docking simulations, which have been used to identify potential targets for abietane analogues in Leishmania, can predict the binding affinity and orientation of new derivatives within the active sites of target proteins. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the conformational changes and stability of the ligand-protein complex over time. These computational approaches will accelerate the rational design of more potent and selective derivatives, guiding synthetic efforts toward compounds with enhanced pharmacological profiles. naturalproducts.net
Investigation of Ecological Interactions and Evolutionary Adaptations in Specific Organisms
Diterpene resin acids, including this compound, are key components of the chemical defense systems of conifers. researchgate.net This oleoresin is deployed constitutively and upon induction to protect against herbivores, such as bark beetles, and pathogenic fungi. researchgate.net These compounds are recognized as important eco-physiological mediators. rsc.org The production of specific terpenes can be an adaptive trait, with plants evolving complex chemical arsenals to fend off a variety of pests. nih.gov For example, dehydroabietinal, a related aldehyde, may activate systemic acquired resistance in pine trees. mdpi.com
While the general defensive role of resin acids is established, future research should focus on the specific ecological functions of this compound. This requires detailed investigations into specific plant-pathogen or plant-herbivore interactions where this particular compound is a significant component of the chemical response. By quantifying its production in response to specific threats and assessing its direct efficacy (e.g., toxicity or deterrence) against those organisms, a clearer picture of its ecological role will emerge. Such studies will also illuminate the evolutionary pressures that have selected for the biosynthesis of this specific isomer over other related abietanes, providing a deeper understanding of chemical adaptation in plants. researchgate.netethernet.edu.et
Development of Novel Synthetic Routes to Complex and Bioactive Derivatives
The chemical modification of the abietic acid scaffold has yielded numerous derivatives with interesting biological properties. researchgate.netnih.gov Semisynthetic routes starting from commercially available abietic acid have been developed to produce C14-hydroxy derivatives and various lactones. google.comresearchgate.net For instance, treatment of abietic acid can yield an intermediate lactone, which can then be reacted with phenols or amines to create novel esters and amides with anti-tumor activity. google.com
Exploration of Additional Preclinical Biological Activities and Therapeutic Potential beyond Current Scope
Abietane diterpenoids as a class exhibit a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, cytotoxic, and gastroprotective effects. rsc.orgontosight.ai Derivatives have shown activity against various cancer cell lines, including prostate cancer, and possess inhibitory effects on enzymes like PTP1B, suggesting potential in metabolic diseases. google.comnih.gov Furthermore, some abietanes have demonstrated activity against bacteria such as Staphylococcus aureus and protozoan parasites like Leishmania. researchgate.netnih.gov
Future research should systematically screen this compound and its novel synthetic derivatives against a wider range of therapeutic targets. This expanded preclinical testing should move beyond the well-documented areas of inflammation and cancer. For instance, investigating their potential as antivirulence agents, which disrupt bacterial processes like biofilm formation without killing the bacteria, could offer a strategy to combat antibiotic resistance. nih.gov Exploring their effects on neurological pathways, cardiovascular function, and metabolic syndromes could uncover entirely new therapeutic applications for this versatile chemical scaffold. Such broad-based screening, coupled with the development of more potent derivatives, is essential to fully explore and harness the therapeutic potential of the this compound structure.
Q & A
Basic Research Questions
Q. How is Abieta-7,13-dien-18-oic acid structurally characterized, and what analytical techniques are most reliable for its identification?
- Methodology : The compound (C20H30O2, monoisotopic mass 302.224580) is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, <sup>1</sup>H NMR peaks at δ 5.2–5.5 ppm indicate conjugated dienes, while <sup>13</sup>C NMR confirms carboxylic acid functionality (δ ~170 ppm) . Gas chromatography/mass spectrometry (GC/MS) is used in resin extracts to distinguish it from isomers like dehydroabietic acid .
Q. What are the primary natural sources of this compound, and how is it extracted for laboratory use?
- Methodology : The compound is a major resin acid in coniferous trees, particularly Pinus species. Extraction involves steam distillation of pine resin followed by fractional crystallization. Polar solvents like ethanol enhance isolation efficiency, as the acid exhibits low water solubility (0.01–0.1 mg/mL) but moderate solubility in organic solvents (e.g., 50–100 mg/mL in acetone) .
Q. What are the key challenges in synthesizing this compound derivatives, and how are stereochemical issues addressed?
- Methodology : Functionalization at C-18 (carboxylic acid group) is common, but steric hindrance from the tricyclic abietane skeleton complicates reactions. For example, amide derivatives (e.g., N-(4-fluorobenzyl)-18-amide) are synthesized via carbodiimide-mediated coupling, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry . Stereochemical purity is verified via X-ray crystallography or NOESY NMR .
Advanced Research Questions
Q. How do enzymatic pathways involving this compound contribute to plant defense mechanisms?
- Methodology : The acid is a precursor in diterpenoid biosynthesis. Key enzymes include:
- Abieta-7,13-dien-18-al dehydrogenase (EC 1.2.1.74) : Catalyzes NAD<sup>+</sup>-dependent oxidation of abietadienal to the carboxylic acid, a critical step in resin acid production .
- Abieta-7,13-diene hydroxylase (EC 1.14.14.144) : Mediates hydroxylation for downstream metabolite diversification .
Kinetic studies (e.g., Michaelis-Menten parameters) and gene knockout models are used to validate metabolic roles .
Q. What contradictions exist in reported solubility and ionization data for this compound, and how can they be resolved experimentally?
- Methodology : Discrepancies arise from solvent polarity and pH effects. While the compound is cited as "virtually insoluble" in water, ionization (pKa ~4.5) increases solubility in alkaline conditions. Conductometric titration and dynamic light scattering (DLS) quantify ionized species in aqueous solutions, revealing conductivity thresholds (>10 µS/cm) critical for electrochemical applications .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in oxidized derivatives of this compound?
- Methodology : For hydroxylated derivatives (e.g., 7,14-dihydroxyabietane), tandem MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns. UV-Vis spectroscopy (λmax 240–260 nm) differentiates conjugated dienes from aromatic oxidation products .
Guidance for Experimental Design
- Synthetic Studies : Use protecting groups (e.g., methyl esters) to mitigate side reactions during derivatization .
- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., against COX-2) before in vivo testing due to the compound’s cytotoxicity at high concentrations .
- Data Validation : Cross-reference GC/MS results with <sup>13</sup>C NMR to confirm isomer purity in natural extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
